molecular formula C11H15ClN2O B1612331 1-(4-Chloro-2-methoxyphenyl)piperazine CAS No. 89989-01-5

1-(4-Chloro-2-methoxyphenyl)piperazine

Cat. No.: B1612331
CAS No.: 89989-01-5
M. Wt: 226.7 g/mol
InChI Key: YSEWXFSLNGJJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chloro and methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

1-(4-Chloro-2-methoxyphenyl)piperazine is a derivative of piperazine, which is known to have stimulant effects . The primary targets of this compound are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive functions .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Furthermore, piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists, and this compound has also been demonstrated to act in this way .

Biochemical Pathways

The affected biochemical pathways involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, this compound can alter the balance of these chemicals in the brain . This can lead to changes in mood, anxiety, and cognitive functions .

Pharmacokinetics

It’s known that piperazine derivatives are typically metabolized in the liver and excreted via the kidneys

Result of Action

The result of the action of this compound is the alteration of the balance of monoamine neurotransmitters in the brain . This can lead to changes in mood, anxiety, and cognitive functions . It’s important to note that while this compound has a mechanism of action similar to amphetamines, it is much less potent and is thought to have relatively insignificant abuse potential .

Preparation Methods

The synthesis of 1-(4-Chloro-2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which includes an aza-Michael addition step . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Chloro-2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEWXFSLNGJJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578793
Record name 1-(4-Chloro-2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89989-01-5
Record name 1-(4-Chloro-2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-2-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-2-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-2-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-2-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.